1-(Chloromethyl)pyrrolidine-2,5-dione
CAS No.: 54553-14-9
Cat. No.: VC8379553
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54553-14-9 |
|---|---|
| Molecular Formula | C5H6ClNO2 |
| Molecular Weight | 147.56 g/mol |
| IUPAC Name | 1-(chloromethyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C5H6ClNO2/c6-3-7-4(8)1-2-5(7)9/h1-3H2 |
| Standard InChI Key | RUXXMOCJNFCADG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)CCl |
| Canonical SMILES | C1CC(=O)N(C1=O)CCl |
Introduction
Structural and Chemical Properties
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Dimensions | a = 7.3661 Å, b = 9.5504 Å, c = 12.8501 Å |
| Volume | 904.00 ų |
| Density | 1.456 Mg/m³ |
| Hydrogen Bonding | N–H···O (2.893 Å) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide critical insights into the compound’s structure. The NMR spectrum exhibits signals for the chloromethyl group at δ 3.8–4.2 ppm (CH2Cl) and the pyrrolidine ring protons between δ 2.5–3.5 ppm. IR spectroscopy confirms carbonyl stretching vibrations at 1700–1750 cm⁻¹.
Synthesis and Optimization
Synthetic Routes
1-(Chloromethyl)pyrrolidine-2,5-dione is synthesized via chloromethylation of pyrrolidine-2,5-dione using reagents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl3). Reaction conditions—temperature (40–60°C), solvent (dichloromethane or chloroform), and stoichiometry—are optimized to achieve yields exceeding 70%.
Table 2: Reaction Conditions and Yields
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| MOMCl | AlCl3 | 50 | 72 |
| ClCH2OCH3 | SnCl4 | 60 | 68 |
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis, ensuring consistent product quality. Automated systems regulate parameters such as residence time (10–15 minutes) and pressure (1–2 bar), reducing by-product formation.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) to yield derivatives such as 1-aminomethylpyrrolidine-2,5-dione. The reaction follows an S2 mechanism, with rate dependence on solvent polarity and nucleophile strength.
Cycloaddition Reactions
The electron-deficient maleimide-like structure participates in Diels-Alder reactions with dienes, forming bicyclic adducts. For example, reaction with cyclopentadiene at 80°C produces a tricyclic product in 85% yield.
Biological and Pharmacological Applications
Tyrosinase Inhibition
The compound’s ability to chelate copper ions in tyrosinase active sites suggests potential as a skin-depigmenting agent. Derivatives demonstrate IC values of 2–5 µM against mushroom tyrosinase .
Industrial and Research Applications
Polymer Chemistry
1-(Chloromethyl)pyrrolidine-2,5-dione serves as a crosslinking agent in thermosetting resins. Copolymerization with styrene enhances thermal stability, with glass transition temperatures (T) exceeding 150°C.
Bioconjugation
The chloromethyl group enables covalent attachment to thiol-containing biomolecules, facilitating protein labeling and drug delivery systems. Conjugation efficiencies exceed 90% under physiological pH.
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